molecular formula C13H11N3O2 B1197473 Salicylaldehyde isonicotinoyl hydrazone

Salicylaldehyde isonicotinoyl hydrazone

Cat. No.: B1197473
M. Wt: 241.24 g/mol
InChI Key: VBIZUNYMJSPHBH-UHFFFAOYSA-N
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Description

Salicylaldehyde isonicotinoyl hydrazone (SIH) is a synthetic iron-chelating agent derived from the condensation of salicylaldehyde and isonicotinoyl hydrazide. It exhibits high affinity for intracellular iron, effectively mobilizing labile iron pools (LIP) and mitigating oxidative stress by preventing iron-mediated Fenton reactions . SIH demonstrates cytoprotective, antioxidant, and antiproliferative properties, making it relevant in treating iron overload disorders, neurodegenerative diseases, and cancer .

Properties

IUPAC Name

N-[(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIZUNYMJSPHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046272
Record name Salicylaldehyde isonicotinoylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-84-1
Record name Salicylaldehyde isonicotinoylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylaldehyde isonicotinoylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyridoxal and 2-Hydroxy-1-Naphthylaldehyde Derivatives

SIH belongs to the aromatic hydrazone family, which includes derivatives of pyridoxal (vitamin B6 aldehyde) and 2-hydroxy-1-naphthylaldehyde. Key comparisons:

Compound Iron Chelation Efficacy Cellular Specificity Stability Antiproliferative Activity
SIH High affinity for Fe²⁺/Fe³⁺; mobilizes LIP in macrophages, reticulocytes, and hepatocytes Broad activity across cell types Low (rapid hydrolysis) Moderate; induces apoptosis in cancer cells
Pyridoxal Hydrazones Comparable Fe mobilization in macrophages/reticulocytes; superior in hepatocytes Hepatocyte-selective Variable (depends on hydrazide substituent) High (e.g., pyridoxal benzoyl hydrazone)
2-Hydroxy-1-Naphthylaldehyde Hydrazones Enhanced Fe mobilization in macrophages Macrophage-specific High (aromatic stabilization) Potent (e.g., 311m derivative)
BSIH (Prochelator) Activated intracellularly; delayed Fe chelation Targeted activation under oxidative stress High (boronyl group prevents hydrolysis) Lower cytotoxicity vs. SIH
  • Mechanistic Differences :
    • SIH and pyridoxal hydrazones inhibit reactive oxygen species (ROS) by iron sequestration, but pyridoxal derivatives show prolonged action due to enhanced hepatocyte uptake .
    • 2-Hydroxy-1-naphthylaldehyde hydrazones exhibit stronger antiproliferative effects by inducing G1/S cell cycle arrest, unlike SIH’s apoptosis-driven mechanism .

Comparison with Non-Hydrazone Chelators

Chelator SIH Deferoxamine (DFO) Dp44mT Deferiprone (L1)
Iron Specificity Labile iron pools Extracellular Fe³⁺ Intracellular Fe²⁺/Cu²⁺ Labile and hemosiderin iron
Cytotoxicity Low (≤50 μM) Negligible High (induces mitochondrial dysfunction) Moderate (dose-dependent)
ADO Inhibition Yes (non-cytotoxic) No Yes (cytotoxic at higher doses) No
Therapeutic Use Experimental (neuro/cardioprotection) Clinical (iron overload) Preclinical (cancer) Clinical (thalassemia)
  • Unique Features of SIH: Unlike DFO, SIH permeates cells without transporters, chelating intracellular iron directly . SIH stabilizes nitric oxide (NO) by forming dinitrosyl iron complexes, reducing hydroxyl radical formation .

Stability and Prochelator Strategies

SIH’s hydrazone bond is prone to hydrolysis (t₁/₂ < 1 hour in plasma), limiting its bioavailability . Modified analogs address this:

  • 2,6-Dihydroxybenzaldehyde Analogs : 2.5-fold increased hydrolytic stability while retaining cytoprotective effects .
  • BSIH : A prochelator activated by ROS, BSIH exhibits a t₁/₂ > 8 hours and reduces off-target toxicity .

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